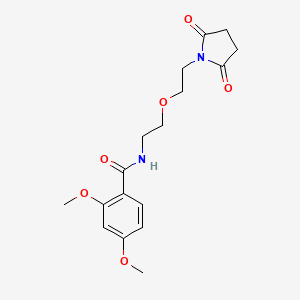![molecular formula C17H14N4O2S B2870056 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1904022-04-3](/img/structure/B2870056.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical entity with a multifaceted structure incorporating thienopyrimidine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of the Thienopyrimidine Moiety
The synthesis typically begins with the formation of the thienopyrimidine ring through a series of cyclization reactions involving thiophene and pyrimidine precursors.
Reaction conditions often require the use of strong bases and dehydrating agents at elevated temperatures.
Synthesis of the Indole Moiety
The indole ring is synthesized using Fischer indole synthesis or other modern indole synthesis methods.
Common conditions include acidic catalysts and heating to facilitate the cyclization of phenylhydrazine and ketone derivatives.
Coupling of Moieties
The final step involves the coupling of the thienopyrimidine and indole moieties through a suitable linker, often using amide bond formation techniques.
Reaction conditions may involve coupling reagents like EDC or HATU and bases like DIPEA in anhydrous solvents.
Industrial Production Methods
Industrial-scale production would involve optimizing these steps for higher yields, purity, and cost-effectiveness. This typically includes:
Using scalable solvents and reagents.
Employing automated synthesis and purification techniques.
Ensuring compliance with environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation at the indole ring, yielding indole-2,3-dione derivatives.
Common oxidizing agents include KMnO₄ and PCC.
Reduction
Reduction can occur at the carbonyl group of the thienopyrimidine ring.
Typical reducing agents are LiAlH₄ or NaBH₄.
Substitution
Substitution reactions can take place on the indole nitrogen or the ethyl linker.
Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: KMnO₄, PCC, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Bases: K₂CO₃, NaOH, DIPEA.
Solvents: THF, DCM, DMF, methanol.
Major Products Formed from These Reactions
Oxidation products: Indole-2,3-dione derivatives.
Reduction products: Alcohols or secondary amines.
Substitution products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Serves as a building block for synthesizing more complex molecules.
Used in studying reaction mechanisms involving heterocyclic compounds.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biomolecules such as DNA and proteins.
Medicine
Explored as a candidate for drug development, particularly in anticancer research.
Studied for its potential therapeutic effects on various diseases.
Industry
Used in the development of new materials with specific chemical properties.
Potentially applicable in the agrochemical sector for developing new pesticides or herbicides.
Mecanismo De Acción
The precise mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide varies depending on its application. In medicinal chemistry, it may:
Inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
Interact with cellular receptors, modulating signal transduction pathways.
Affect gene expression by intercalating into DNA or RNA structures.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide can be compared to compounds with similar heterocyclic structures, such as:
Thieno[2,3-d]pyrimidines: : Similar bioactivities but differing in their additional functional groups and overall molecular framework.
Indole-3-carboxamides: : Share the indole core but lack the thienopyrimidine moiety, leading to differences in biological activity and chemical reactivity.
Highlighting Its Uniqueness
What sets this compound apart is the fusion of the thienopyrimidine and indole moieties, providing a unique scaffold that can interact with multiple biological targets and exhibit diverse chemical reactivity.
List of Similar Compounds
Thieno[2,3-d]pyrimidine derivatives.
Indole-3-carboxamide derivatives.
Benzothiophene analogs.
This detailed article should give you a thorough understanding of this compound, from its synthesis to its various applications
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(12-9-19-13-4-2-1-3-11(12)13)18-6-7-21-10-20-14-5-8-24-15(14)17(21)23/h1-5,8-10,19H,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMSVVQXBOWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
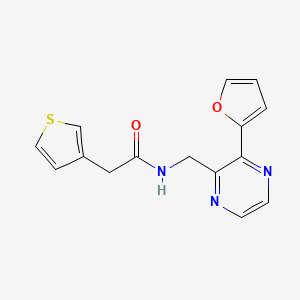
![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)
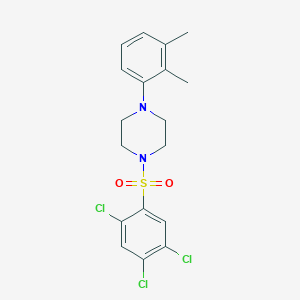
![3-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2869979.png)

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2869984.png)
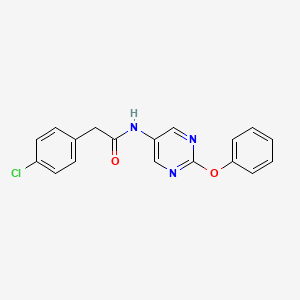
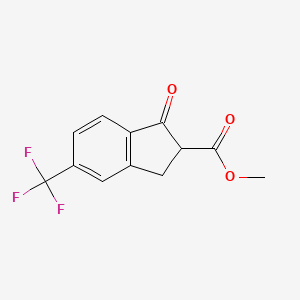
![n-[(4-Fluoro-2-methylphenyl)methyl]-6-methanesulfonyl-n-methylpyridine-3-carboxamide](/img/structure/B2869990.png)

